{[4-(benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine
Description
Chemical Structure:
The compound {[4-(benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine (CAS: 1186194-71-7) is a tertiary amine featuring two distinct aromatic moieties:
Properties
IUPAC Name |
1-(4-phenylmethoxyphenyl)-N-[[5-(trifluoromethyl)-1H-imidazol-2-yl]methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O/c20-19(21,22)17-11-24-18(25-17)12-23-10-14-6-8-16(9-7-14)26-13-15-4-2-1-3-5-15/h1-9,11,23H,10,12-13H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTJGYWJAGSZPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNCC3=NC=C(N3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine typically involves several key steps, including:
Benzyloxyphenyl Compound Synthesis: : This involves the alkylation of phenol using benzyl halides under basic conditions to yield the benzyloxyphenyl derivative.
Formation of Imidazol Derivative: : The trifluoromethyl-imidazol group is synthesized via the cyclization of appropriate precursors, often under acidic or basic conditions, sometimes requiring catalysis.
Final Coupling Reaction: : The coupling of the benzyloxyphenyl and trifluoromethyl-imidazol intermediates is typically achieved through nucleophilic substitution or other suitable coupling reactions in the presence of appropriate catalysts and solvents.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors, employing optimized reaction conditions to ensure high yields and purity. High-pressure reactors and specialized catalysts might be used to facilitate the coupling steps and other critical reactions.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyloxy group, resulting in the formation of benzoquinone derivatives.
Reduction: : Reduction reactions can target the imidazol moiety, leading to the formation of less complex amine derivatives.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at various positions on the phenyl and imidazol rings, introducing diverse functional groups.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Hydride donors like sodium borohydride or catalytic hydrogenation.
Substitution: : Halogenating agents, strong bases or acids, and sometimes organometallic reagents under controlled temperatures.
Major Products Formed
From Oxidation: : Benzoquinone derivatives.
From Reduction: : Simplified amine derivatives.
From Substitution: : Various substituted phenyl and imidazol derivatives, depending on the substituent introduced.
Scientific Research Applications
This compound finds application in several areas of scientific research:
Chemistry: : As a building block in the synthesis of more complex organic molecules.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Investigated for its therapeutic potential, possibly as a precursor to pharmacologically active agents.
Industry: : Utilized in the production of specialty chemicals and advanced materials due to its unique functional groups.
Mechanism of Action
The mechanism by which {[4-(benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine exerts its effects involves:
Molecular Targets: : The compound may interact with enzymes, receptors, or nucleic acids, depending on the context of its application.
Pathways Involved: : It can modulate various biochemical pathways, such as signal transduction pathways, enzyme inhibition, or activation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Key Structural Differences | Molecular Weight (g/mol) | Biological Activity/Applications | References |
|---|---|---|---|---|
| Target Compound | - | 361.37 | Pharmaceutical research (unspecified) | |
| 3-(3-Nitro-1H-1,2,4-triazol-1-yl)propylamine (37) | Replaces imidazole with nitro-triazole; adds propyl linker | 372.77 | Anti-Chagasic agent (in vitro) | |
| 1-Methyl-5-{[2-(5-(trifluoromethyl)-1H-imidazol-2-yl)pyridin-4-yl]oxy}-1H-benzimidazol-2-amine | Replaces benzyloxy phenyl with benzimidazole-pyridine scaffold | 537.4 | Kinase inhibition (implied by structural analogy) | |
| 1-(4-(Benzyloxy)benzyl)-1-(pyridin-2-yl)methanamine | Replaces trifluoromethyl imidazole with pyridine | 316.39 | No activity reported; used in ligand design | |
| 1-(3-Fluorophenyl)-3-(4-(4-((piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) | Replaces amine with urea; adds thiazole-piperazine scaffold | 484.2 | Antimicrobial (broad-spectrum) |
Key Findings :
Trifluoromethyl Imidazole vs. Other Heterocycles: The trifluoromethyl-imidazole group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., pyridine in ), as CF₃ resists oxidative degradation .
Benzyloxy Phenyl vs. Benzimidazole Scaffolds :
- The benzyloxy phenyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to polar urea derivatives (e.g., compound 11a, logP ~2.1) .
- Benzimidazole-pyridine hybrids (e.g., ) show stronger binding to kinases due to planar aromatic systems but lack the electron-withdrawing CF₃ moiety .
Synthetic Complexity :
Pharmacological and Physicochemical Insights
- Solubility : The benzyloxy group may limit aqueous solubility, necessitating formulation adjustments (e.g., PEGylation or salt formation) compared to more polar analogs like urea derivatives .
- Thermal Stability : The trifluoromethyl-imidazole moiety improves thermal stability (predicted melting point >150°C) relative to nitro-triazole analogs (e.g., compound 37, mp 127–128°C) .
Biological Activity
The compound {[4-(benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine , also known as CID 45790913, is a complex organic molecule with potential biological activity. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H18F3N3O
- Molecular Weight : 371.40 g/mol
- Purity : 95%
- InChI Key : GFVLDEOONDCYSC-UHFFFAOYSA-N
The compound's structure suggests potential interactions with various biological targets, particularly in the realm of enzyme inhibition. The benzyloxy and trifluoromethyl groups are known to enhance lipophilicity and may influence binding affinity to specific receptors or enzymes.
Inhibition of Monoamine Oxidases (MAOs)
Recent studies have highlighted the significance of benzyloxy-substituted compounds in inhibiting human monoamine oxidases (hMAOs). For instance, related compounds have shown strong inhibitory actions against hMAO-B isoforms, which are involved in the metabolism of neurotransmitters such as serotonin and dopamine. A study reported that certain benzyloxy chalcones exhibited IC50 values as low as 0.067 μM against hMAO-B, indicating high potency and selectivity .
Anticancer Activity
Research has also explored the anticancer potential of similar compounds. For example, derivatives with imidazole moieties have demonstrated inhibitory effects on cancer cell lines by targeting specific kinases involved in tumor growth . The structural features of {[(benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine may contribute to similar anticancer activities through modulation of signaling pathways.
Case Studies
- Study on MAO Inhibition :
- Anticancer Screening :
Table 1: Summary of Biological Activity Studies
| Compound | Target | IC50 Value (µM) | Selectivity Index |
|---|---|---|---|
| Benzyloxy Chalcone B10 | hMAO-B | 0.067 | 504.791 |
| Benzyloxy Chalcone B15 | hMAO-B | 0.12 | 287.600 |
| Imidazole Derivative (V600EBRAF) | Cancer Cell Lines | >90% inhibition | N/A |
| Property | Value |
|---|---|
| Molecular Weight | 371.40 g/mol |
| Purity | 95% |
| InChI Key | GFVLDEOONDCYSC-UHFFFAOYSA-N |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
